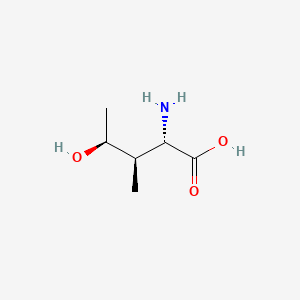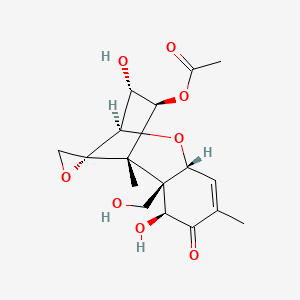
4-Hydroxyisoleucin
Übersicht
Beschreibung
(4S)-4-hydroxy-L-isoleucine is an L-isoleucine derivative that is L-isoleucine bearing a (4S)-hydroxy substituent. It has a role as a plant metabolite. It is an amino alcohol, a L-isoleucine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a (4S)-4-hydroxy-L-isoleucine zwitterion.
Hydroxyisoleucine is a natural product found in Trigonella foenum-graecum with data available.
See also: Fenugreek seed (part of).
Wissenschaftliche Forschungsanwendungen
Diabetesbehandlung
4-HIL: hat sich als vielversprechendes Medikament zur Behandlung von Typ-2-Diabetes mellitus (T2DM) erwiesen. Es ist in Bockshornkleesamen enthalten und zeigt glucoseabhängige insulin-stimulierende und insulin-sensibilisierende Aktivitäten . Studien haben sein Potenzial zur Senkung des Nüchternblutzuckerspiegels, des postprandialen Plasmaglucose-Spiegels und des glykierten Hämoglobins gezeigt .
Management des metabolischen Syndroms
In Bezug auf seine antidiabetischen Eigenschaften kann 4-HIL auch eine Rolle bei der Behandlung des metabolischen Syndroms spielen. Es wurde beobachtet, dass es Dyslipidämie korrigiert und die Nierenfunktion verbessert, was häufige Probleme beim metabolischen Syndrom sind .
Fettleibigkeit und Insulinresistenz
Die Forschung legt nahe, dass 4-HIL die Insulinresistenz im Zusammenhang mit Fettleibigkeit beeinflussen kann. Es kann helfen, Triglyceride und Gesamtcholesterin zu reduzieren, während gleichzeitig die Glukoseutilisation und die Spiegel von HDL-Cholesterin erhöht werden .
Fermentationstechnologie
Die künstliche Synthese von 4-HIL unter Verwendung von Fermentationsmethoden ist eine wichtige Anwendung in der Biotechnologie. Durch die Isolierung des L-Isoleucin-Dioxygenase-Gens aus Bakterien wie Bacillus thuringiensis kann eine höhere Ausbeute an 4-HIL erzielt werden als mit konventionellen Methoden .
Adaptive Laborevolution
Die Produktion von 4-HIL: wurde durch adaptive Laborevolution (ALE) in Corynebacterium glutamicum verbessert. Dieser Prozess beinhaltet die Verwendung eines Lysin-Biosensors zur Steuerung der Evolution, was zu Stämmen mit erhöhter 4-HIL-Produktion führt .
Wirkmechanismus
Target of Action
4-Hydroxyisoleucine (4-HIL), a non-protein amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, primarily targets the insulin secretion process . It interacts with the islets of Langerhans in both rats and humans, increasing glucose-induced insulin release .
Mode of Action
The mode of action of 4-HIL is glucose-dependent . It is ineffective at low or basal glucose concentrations but potentiates the insulin secretion induced by supranormal concentrations of glucose . The insulin response mediated by 4-HIL depends on glucose concentration . Its mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .
Biochemical Pathways
4-HIL affects the insulin signaling pathway, leading to increased insulin secretion and improved insulin sensitivity . It also impacts the phosphoinositide 3-kinase (PI3K) pathway and the tumor necrosis factor (TNF)-α/metalloproteinase inhibitor 3 pathway (TIMP3), both of which are proposed to affect insulin resistance .
Pharmacokinetics
The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system (CNS) effects due to blood-brain barrier permeation . .
Result of Action
The beneficial effects of 4-HIL are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function . In in vitro and preclinical studies, 4-HIL decreased glucose levels, hepatic glucose production, glucose/insulin ratios, indicators of hepatic damage, triglycerides, and total cholesterol, and increased utilization of glucose and levels of high-density lipoprotein cholesterol .
Action Environment
The action of 4-HIL is influenced by environmental factors. It is worth noting that 4-HIL is a natural product, being part of nature’s chemistry , which suggests it may have a certain degree of stability and efficacy in various environmental conditions.
Biochemische Analyse
Biochemical Properties
4-HIL exhibits interesting effects on insulin resistance related to obesity . It increases glucose-induced insulin release, and the insulin response mediated by 4-HIL depends on glucose concentration . The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .
Cellular Effects
4-HIL has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance insulin sensitivity . It also reduces the accumulation of M1 like CD11c+ macrophages and inflammation in the liver and adipose tissue .
Molecular Mechanism
The molecular mechanism of 4-HIL involves increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB . It also involves the activation of AMP-activated protein kinase (AMPK) and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit and IRS-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-HIL has been shown to have significant effects over time. For example, in a study involving Corynebacterium glutamicum, 4-HIL production increased significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of 4-HIL vary with different dosages. For example, a pharmacokinetic study showed that after oral administration of 4-HIL (10 mg kg−1) in Wistar rats, it had satisfactory cell permeability .
Metabolic Pathways
4-HIL is involved in several metabolic pathways. For instance, it is synthesized from L-isoleucine in Corynebacterium glutamicum by expressing an isoleucine dioxygenase gene .
Transport and Distribution
It is known that 4-HIL is produced in Corynebacterium glutamicum, suggesting that it may be transported and distributed within this bacterium .
Subcellular Localization
Given that it is produced in Corynebacterium glutamicum, it is likely that it is localized within the bacterial cells .
Eigenschaften
IUPAC Name |
(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203947 | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55399-93-4 | |
| Record name | (2S,3R,4S)-4-Hydroxyisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)

![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

